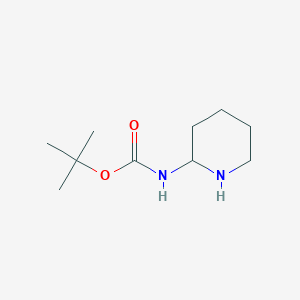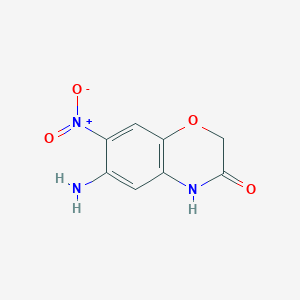
2-Boc-aminopiperidine
Descripción general
Descripción
2-Boc-aminopiperidine, also known as tert-butyl 2-aminopiperidine-1-carboxylate, is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is widely used in the pharmaceutical industry and organic chemistry due to its stability and ease of removal under mild acidic conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Boc-aminopiperidine typically involves the protection of the amine group in piperidine. One common method is the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Boc-aminopiperidine can undergo various chemical reactions, including:
Oxidation: The Boc group is stable under oxidative conditions, allowing for selective oxidation of other functional groups in the molecule.
Reduction: The Boc group can be retained during reduction reactions, making it useful in multi-step synthesis.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group remains intact.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in the molecule and the reaction conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
2-Boc-aminopiperidine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of various drugs, including antiviral and anticancer agents.
Industry: this compound is used in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-Boc-aminopiperidine primarily involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. The Boc group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), to regenerate the free amine .
Comparación Con Compuestos Similares
2-Cbz-aminopiperidine: Similar to 2-Boc-aminopiperidine but uses the carbobenzyloxy (Cbz) group as the protecting group.
2-Fmoc-aminopiperidine: Uses the fluorenylmethyloxycarbonyl (Fmoc) group for protection.
2-Alloc-aminopiperidine: Uses the allyloxycarbonyl (Alloc) group for protection.
Uniqueness: this compound is unique due to the stability of the Boc group under a wide range of conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in multi-step organic synthesis where selective protection and deprotection of amines are required .
Propiedades
IUPAC Name |
tert-butyl N-piperidin-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSQIVDXVNJORG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[(3-bromophenyl)methyl]methanesulfonamide](/img/structure/B3293978.png)

![(4'-Chloro-3'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B3293993.png)


![2,5-dimethoxy-N-(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B3294018.png)
![2,5-dimethoxy-4-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3294026.png)
